3-(4-Acetamidofenil)-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

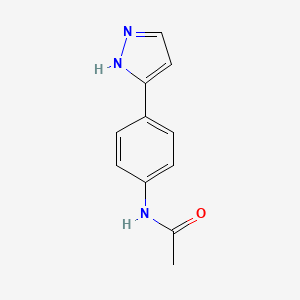

3-(4-Acetamidophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds This compound features a pyrazole ring fused with a phenyl group substituted with an acetamide group at the para position

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of 4-acetamidophenol with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds under reflux conditions to yield 3-(4-acetamidophenyl)-1H-pyrazole.

Microwave-Assisted Synthesis: Another method employs microwave irradiation to accelerate the reaction between 4-acetamidophenol and hydrazine hydrate, offering a faster and more efficient synthesis route.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as acid catalysts, can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: 3-(4-Acetamidophenyl)-1H-pyrazole can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline derivative.

Substitution: The compound can participate in electrophilic substitution reactions, where substituents are introduced at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Pyrazoline derivatives.

Substitution Products: Substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

3-(4-Acetamidophenyl)-1H-pyrazole has found applications in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of pain and inflammation.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Acetamidophenyl)-1H-pyrazole is believed to be the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

3-(4-Acetamidophenyl)-1H-pyrazole interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of 3-(4-Acetamidophenyl)-1H-pyrazole affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, 3-(4-Acetamidophenyl)-1H-pyrazole disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

It is known that the compound has a high degree of selectivity towards cox-2, suggesting that it may have a favorable bioavailability profile .

Result of Action

The molecular and cellular effects of 3-(4-Acetamidophenyl)-1H-pyrazole’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting the production of prostaglandins, 3-(4-Acetamidophenyl)-1H-pyrazole effectively reduces the inflammatory response and alleviates pain .

Comparación Con Compuestos Similares

3-(4-Acetamidophenyl)-1H-pyrazole is similar to other pyrazole derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

4-Acetamidophenol (Acetaminophen): A well-known analgesic and antipyretic agent.

Phenacetin: Another analgesic and antipyretic compound, structurally related to acetaminophen.

Pyrazolone Derivatives: Compounds with a pyrazolone ring, used in various pharmaceutical applications.

Actividad Biológica

3-(4-Acetamidophenyl)-1H-pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

3-(4-Acetamidophenyl)-1H-pyrazole is synthesized through various organic reactions involving pyrazole derivatives. The general synthetic route includes:

- Formation of the Pyrazole Ring : Typically achieved through cyclization reactions.

- Substitution Reactions : The introduction of the acetamido group on the phenyl ring can be performed via acylation processes.

The compound's chemical structure can be represented as follows:

Anticancer Properties

Research indicates that 3-(4-Acetamidophenyl)-1H-pyrazole exhibits significant anticancer properties. A study demonstrated that this compound has cytotoxic effects against various cancer cell lines, showing potential as a chemotherapeutic agent. The mechanism involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been shown to disrupt the cell cycle, particularly at the G2/M phase.

Anti-inflammatory Effects

The anti-inflammatory activity of 3-(4-Acetamidophenyl)-1H-pyrazole has been evaluated in several studies. Key findings include:

- Inhibition of COX Enzymes : The compound exhibits inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes, which are critical in the inflammatory process. IC50 values for COX-2 inhibition have been reported as low as 0.02 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

- Reduction of Inflammatory Markers : In vivo studies have shown that treatment with this compound reduces levels of pro-inflammatory cytokines.

The biological activity of 3-(4-Acetamidophenyl)-1H-pyrazole is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in inflammation and cancer progression, altering their activity.

- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have documented the biological effects of 3-(4-Acetamidophenyl)-1H-pyrazole:

- Anticancer Study : A recent investigation reported that derivatives of this compound showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Study : Another study evaluated its effects on carrageenan-induced paw edema in rats, demonstrating a reduction in swelling comparable to that seen with standard treatments .

Comparative Analysis

To highlight the unique properties of 3-(4-Acetamidophenyl)-1H-pyrazole, it can be compared with other pyrazole derivatives known for their biological activities:

Propiedades

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXXEMFNEZVWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.